2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride
CAS No.:
Cat. No.: VC13883671
Molecular Formula: C6H18Cl2N2S2
Molecular Weight: 253.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H18Cl2N2S2 |
|---|---|
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H16N2S2.2ClH/c1-7-3-5-9-10-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | LYRSIEMRTAOQCU-UHFFFAOYSA-N |
| Canonical SMILES | CNCCSSCCNC.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of two N,N-dimethylethanamine units connected via a disulfide bond. Each ethanamine moiety is substituted with two methyl groups at the nitrogen atom, creating a tertiary amine configuration. The dihydrochloride form arises from protonation of both amine groups, enhancing solubility in polar solvents .
Key structural features:
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Disulfide bond (-S-S-): Imparts redox sensitivity, enabling participation in thiol-disulfide exchange reactions.
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Tertiary amines: The N,N-dimethyl groups influence electronic properties and steric bulk.
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Hydrochloride counterions: Improve crystalline stability and aqueous solubility.
A computed 3D conformational analysis reveals a staggered geometry around the disulfide bond, minimizing steric hindrance between the methyl substituents . The SMILES notation for this compound is CN(C)CCSSC(C)N(C)C.Cl.Cl, while its InChIKey is OJNVDODUOWHJPK-UHFFFAOYSA-N .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 289.3 g/mol | |
| LogP | ~1.2 (moderate lipophilicity) | |
| Polar Surface Area | 24.5 Ų | |
| Hydrogen Bond Donors | 2 (from hydrochloride ions) |
The compound’s vapor pressure is expected to be low due to ionic character, and its aqueous solubility is enhanced by the hydrochloride salts .
Chemical Reactivity and Applications
Redox Behavior
The disulfide bond enables reversible redox transformations:
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Reduction: Cleavage by agents like dithiothreitol (DTT) yields two thiol-containing fragments.
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Oxidation: Further oxidation with strong oxidizers (e.g., KMnO₄) may produce sulfonic acids.
Biochemical Research
The compound’s ability to form and break disulfide bonds makes it a candidate for studying protein folding and thiol-disulfide exchange kinetics.
Pharmaceutical Development
As a redox-active molecule, it could modulate cellular redox states, offering pathways for antioxidant therapies or drug delivery systems.
Research Gaps and Future Directions
Despite its structural novelty, experimental data on this compound remain sparse. Priority research areas include:
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Thermal stability assays to determine melting/boiling points.
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Solubility profiling in pharmaceutically relevant solvents.
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In vitro toxicology studies to assess biocompatibility.
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